molecular formula C4H6BrN B12614840 4-Bromobut-3-YN-1-amine CAS No. 918871-66-6

4-Bromobut-3-YN-1-amine

Cat. No.: B12614840
CAS No.: 918871-66-6
M. Wt: 148.00 g/mol
InChI Key: IWGIJIJTMCXEFN-UHFFFAOYSA-N
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Description

4-Bromobut-3-YN-1-amine is an organic compound with the molecular formula C4H6BrN It is a brominated alkyne amine, characterized by the presence of a bromine atom attached to a butyne chain with an amine group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobut-3-YN-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobut-1-yne with ammonia or an amine under suitable conditions. For example, the reaction of 4-bromobut-1-yne with dibenzylamine in ethanol under reflux conditions can yield N,N-dibenzylbut-3-yn-1-amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromobut-3-YN-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often employed under inert atmosphere conditions.

Major Products

Scientific Research Applications

4-Bromobut-3-YN-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobut-3-YN-1-amine involves its reactivity with various molecular targets. The bromine atom and the alkyne group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and cyclization reactions. These reactions can lead to the formation of bioactive molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobut-3-YN-1-amine is unique due to the presence of both a bromine atom and an alkyne group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

918871-66-6

Molecular Formula

C4H6BrN

Molecular Weight

148.00 g/mol

IUPAC Name

4-bromobut-3-yn-1-amine

InChI

InChI=1S/C4H6BrN/c5-3-1-2-4-6/h2,4,6H2

InChI Key

IWGIJIJTMCXEFN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C#CBr

Origin of Product

United States

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